2,3,5-Triiodobenzoyl chloride
Overview
Description
2,3,5-Triiodobenzoyl chloride is an organic compound with the molecular formula C₇H₂ClI₃O. It is a derivative of benzoyl chloride, where three iodine atoms are substituted at the 2, 3, and 5 positions of the benzene ring. This compound is known for its high molecular weight of 518.26 g/mol and its significant density of 2.846 g/cm³ . It is primarily used in organic synthesis and various chemical reactions due to its reactive acyl chloride group.
Mechanism of Action
Target of Action
The primary targets of 2,3,5-Triiodobenzoyl chloride are currently unknown. This compound is a chemical reagent and is often used in the synthesis of other compounds
Mode of Action
The mode of action of this compound is not well-documented. As a benzoyl chloride derivative, it likely acts as an acylating agent, reacting with nucleophiles such as amines or alcohols to form amides or esters, respectively. The presence of iodine atoms on the benzene ring may influence the reactivity of the compound .
Biochemical Pathways
It’s known that benzoyl chlorides can participate in acylation reactions, which are involved in various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. As a small, lipophilic molecule, it may be well-absorbed and distributed throughout the body. The presence of iodine atoms may affect its metabolism and excretion .
Result of Action
As a chemical reagent, its primary use is in the synthesis of other compounds rather than exerting a biological effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of nucleophiles can trigger acylation reactions. Additionally, the compound may be sensitive to moisture, as benzoyl chlorides can react with water to form carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-Triiodobenzoyl chloride can be synthesized through the reaction of 2,3,5-triiodobenzoic acid with thionyl chloride or oxalyl chloride. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions include maintaining the temperature between 60-80°C and ensuring anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control and continuous removal of by-products such as hydrogen chloride gas. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Triiodobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and anhydrides.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,3,5-triiodobenzoic acid and hydrogen chloride.
Reduction: The compound can be reduced to 2,3,5-triiodobenzyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and carboxylic acids are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous bases like sodium hydroxide are used under ambient conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Anhydrides: Formed from the reaction with carboxylic acids.
2,3,5-Triiodobenzoic Acid: Formed from hydrolysis.
2,3,5-Triiodobenzyl Alcohol: Formed from reduction.
Scientific Research Applications
2,3,5-Triiodobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Triiodobenzoyl Chloride: Another triiodinated benzoyl chloride with iodine atoms at different positions.
2,3,5-Triiodobenzoic Acid: The corresponding acid form of 2,3,5-triiodobenzoyl chloride.
2,4,6-Triiodophenol: A triiodinated phenol with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and its high reactivity as an acylating agent. Its ability to form a wide range of derivatives makes it valuable in organic synthesis and various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
2,3,5-triiodobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClI3O/c8-7(12)4-1-3(9)2-5(10)6(4)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSBFOJSKVVSPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)I)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClI3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375361 | |
Record name | 2,3,5-triiodobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42860-33-3 | |
Record name | 2,3,5-triiodobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 42860-33-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,3,5-triiodobenzoyl chloride used in analytical chemistry?
A1: this compound is used as a derivatizing agent in analytical techniques like LC-ICP-MS (Liquid Chromatography - Inductively Coupled Plasma - Mass Spectrometry). Due to its three iodine atoms, it enhances the detectability of target analytes. In one study, it successfully derivatized phenylhydrazine, improving its detection limit in antipyrine samples. []
Q2: How is this compound used in nanomaterial synthesis?
A2: this compound can be grafted onto polymers like poly(allylamine) to introduce radiopacity. This modification enables the visualization of the resulting nanoparticles using X-ray imaging techniques. Researchers synthesized and characterized stable suspensions of these radiopaque nanoparticles, suggesting their potential as contrast agents for applications like long-term image tracking. []
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